![molecular formula C20H27ClN4O4S2 B2467240 N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1189666-11-2](/img/structure/B2467240.png)
N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
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Description
N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H27ClN4O4S2 and its molecular weight is 487.03. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeting Protein Kinases: Protein kinases play a crucial role in cellular signaling pathways and are often implicated in diseases such as cancer. Researchers have explored the use of 4-(morpholine-4-sulfonyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride as a kinase inhibitor. By selectively blocking specific kinases, this compound may serve as a potential therapeutic agent for cancer treatment or other kinase-related disorders .
Anti-Inflammatory Properties: The sulfonamide group in this compound suggests potential anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including modulation of cytokines and immune responses. Further studies are needed to validate its efficacy and safety .
Materials Science and Organic Electronics
Organic Semiconductors: The thiazolo[5,4-c]pyridine moiety in the compound provides interesting electronic properties. Scientists have explored its use as an organic semiconductor in field-effect transistors (FETs) and organic photovoltaic devices. Its unique structure may contribute to improved charge transport and device performance .
Light-Emitting Materials: The benzamide core could be modified to create luminescent derivatives. Researchers have investigated its potential as a light-emitting material for organic light-emitting diodes (OLEDs). By fine-tuning the molecular structure, it may exhibit efficient electroluminescence and find applications in display technology .
Chemical Biology and Enzyme Studies
Probing Enzyme Mechanisms: The morpholinosulfonyl group can be used as a chemical probe to study enzyme function. Researchers have employed it to investigate enzyme-substrate interactions and catalytic mechanisms. Understanding these processes can lead to the development of enzyme inhibitors or activators for therapeutic purposes .
Fluorescent Probes: By incorporating fluorophores into the compound, it can serve as a fluorescent probe for cellular imaging. Its selective binding to specific targets can help visualize biological processes and identify potential drug targets .
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2.ClH/c1-14(2)23-8-7-17-18(13-23)29-20(21-17)22-19(25)15-3-5-16(6-4-15)30(26,27)24-9-11-28-12-10-24;/h3-6,14H,7-13H2,1-2H3,(H,21,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUPOGPAWRZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride |
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